molecular formula C21H18F3N3OS B2826330 4-(thiophen-3-yl)-N-{1-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl}benzamide CAS No. 2188279-34-5

4-(thiophen-3-yl)-N-{1-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl}benzamide

Cat. No.: B2826330
CAS No.: 2188279-34-5
M. Wt: 417.45
InChI Key: AWIKMVIMLVHVGX-UHFFFAOYSA-N
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Description

4-(Thiophen-3-yl)-N-{1-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl}benzamide is a synthetic chemical compound of significant interest in medicinal chemistry and pharmacological research. Its structure incorporates a benzamide core linked to a thiophene heterocycle and a pyrrolidine ring bearing a trifluoromethyl-substituted pyridine. The pyrrolidine scaffold is a common feature in compounds designed as histamine H3 receptor antagonists, suggesting potential applications in neuropharmacology . Furthermore, the presence of the 5-(trifluoromethyl)pyridin-2-yl group is a notable structural motif, as this moiety is found in compounds investigated for inhibiting enzymes like lysosomal phospholipase A2 (PLA2G15), a target associated with drug-induced phospholipidosis . The thiophene ring is a privileged structure in drug discovery, frequently utilized in the development of agents with diverse biological activities, including anticancer properties . This combination of pharmacophores makes this compound a valuable chemical tool for researchers exploring new therapeutic agents, studying enzyme inhibition mechanisms, and investigating structure-activity relationships. This product is intended For Research Use Only and is not for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

4-thiophen-3-yl-N-[1-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18F3N3OS/c22-21(23,24)17-5-6-19(25-11-17)27-9-7-18(12-27)26-20(28)15-3-1-14(2-4-15)16-8-10-29-13-16/h1-6,8,10-11,13,18H,7,9,12H2,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWIKMVIMLVHVGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1NC(=O)C2=CC=C(C=C2)C3=CSC=C3)C4=NC=C(C=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18F3N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(thiophen-3-yl)-N-{1-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl}benzamide typically involves multi-step organic reactions. The process begins with the preparation of the core structures, such as the thiophene and pyridine rings, followed by their functionalization and coupling. Common synthetic routes include:

    Formation of the Thiophene Ring: This can be achieved through the Paal-Knorr synthesis or other cyclization methods.

    Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents like trifluoromethyl iodide or trifluoromethyl sulfonates.

    Coupling Reactions: The pyridine and pyrrolidine rings are coupled using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions.

    Amidation: The final step involves the formation of the benzamide moiety through amidation reactions using reagents like carbodiimides or acid chlorides.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(thiophen-3-yl)-N-{1-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl}benzamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation or reagents like lithium aluminum hydride (LiAlH4) are employed.

    Substitution: Halogenating agents, nucleophiles, and bases are used under various conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield thiophene sulfoxide, while reduction of nitro groups may produce corresponding amines.

Scientific Research Applications

4-(thiophen-3-yl)-N-{1-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl}benzamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials and as a precursor for the synthesis of functionalized polymers.

Mechanism of Action

The mechanism of action of 4-(thiophen-3-yl)-N-{1-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl}benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Benzamide Derivatives

The table below compares the target compound with structurally related benzamides from the provided evidence:

Compound Name Key Structural Features Synthesis Yield Pharmacological Target Reference
4-(thiophen-3-yl)-N-{1-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl}benzamide (Target) Pyrrolidine linker, 5-(trifluoromethyl)pyridin-2-yl substituent N/A Likely D3 receptor -
N-(4-(4-(4-cyanopyridin-2-yl)-1,4-diazepan-1-yl)butyl)-4-(thiophen-3-yl)benzamide (9h) Diazepane linker, 4-cyanopyridin-2-yl substituent, butyl chain 34% D3 receptor ligands
4-(thiophen-3-yl)-N-(4-(4-(4-(trifluoromethyl)pyridin-2-yl)-1,4-diazepan-1-yl)butyl)benzamide (9i) Diazepane linker, 4-(trifluoromethyl)pyridin-2-yl substituent, butyl chain Not reported D3 receptor ligands
N-(4-(6-(4-cyanopyridin-2-yl)-2,6-diazaspiro[3.3]heptan-2-yl)butyl)-4-(thiophen-3-yl)benzamide (9j) Spirocyclic linker, 4-cyanopyridin-2-yl substituent, butyl chain 47% D3 receptor ligands
4-(dimethylsulfamoyl)-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}benzamide Pyrrolidine linker, dimethylsulfamoyl group, thiophen-3-ylmethyl substituent N/A Unreported

Key Observations:

  • Linker Flexibility: The target compound uses a pyrrolidine linker, offering a shorter and more rigid structure compared to diazepane or spirocyclic linkers in analogues 9h, 9i, and 9j. This may influence receptor binding kinetics .
  • Substituent Effects: The 5-(trifluoromethyl)pyridin-2-yl group in the target compound is distinct from the 4-cyanopyridin-2-yl groups in 9h and 9j. Trifluoromethyl groups improve metabolic stability, while cyano groups enhance π-stacking interactions in receptor binding .
  • Synthesis Yields: Analogues with spirocyclic linkers (e.g., 9j) show higher yields (47%) than those with diazepane linkers (e.g., 9h, 34%), suggesting spirocyclic systems may improve reaction efficiency .

Non-Benzamide Analogues with Shared Motifs

  • Its structural analysis via X-ray and DFT highlights methodologies applicable to the target compound for elucidating structure-activity relationships .
  • MK42/RTC5 (): A butan-1-one derivative with piperazine and thiophen-3-yl groups. Unlike the target compound, it lacks a benzamide core but shares the 5-(trifluoromethyl)pyridin-2-yl motif, emphasizing the pharmacological relevance of this substituent .

Research Findings and Implications

  • Receptor Binding: Analogues like 9h and 9j demonstrate nanomolar affinity for dopamine D3 receptors, suggesting the target compound may exhibit similar or improved activity due to its optimized substituents .
  • Synthetic Challenges: The pyrrolidine linker in the target compound may require specialized coupling reagents or conditions, as seen in the synthesis of 4-(dimethylsulfamoyl)-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}benzamide, where pyrrolidine derivatives were synthesized via nucleophilic substitutions .
  • Thermal Stability: The melting point of a structurally unrelated benzenesulfonamide (175–178°C, ) suggests that the target compound’s trifluoromethyl and benzamide groups may confer similar thermal stability .

Q & A

Q. How can the synthesis of this compound be optimized to improve yield and purity?

Methodological Answer:

  • Use multi-step protocols with precise stoichiometric control and catalysts (e.g., palladium-based catalysts for coupling reactions) to enhance efficiency .
  • Optimize solvent systems (e.g., dimethyl sulfoxide or tetrahydrofuran) and maintain strict temperature control (e.g., 60–80°C for coupling steps) to minimize side reactions .
  • Purify intermediates via column chromatography or recrystallization (e.g., ethanol/water mixtures) to ensure high purity before proceeding to subsequent steps .

Q. What analytical techniques confirm structural integrity and purity?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : Assign peaks for thiophene (δ 6.8–7.2 ppm), pyridine (δ 8.0–8.5 ppm), and trifluoromethyl groups (19F NMR at δ -60 to -70 ppm) .
  • Mass Spectrometry (MS) : Validate molecular weight ([M+H]+ expected at ~463 Da) and fragmentation patterns .
  • High-Performance Liquid Chromatography (HPLC) : Use C18 columns with acetonitrile/water gradients to assess purity (>95%) and detect regioisomeric impurities .

Q. What solvent systems are optimal for recrystallization?

Methodological Answer:

  • Employ DMSO/water (2:1) or ethanol/water mixtures to achieve high crystallinity. Slow cooling (0.5°C/min) enhances crystal formation, critical for X-ray diffraction studies .

Q. How to troubleshoot low yields in the final coupling step?

Methodological Answer:

  • Verify stoichiometry of reactants (1:1.2 molar ratio for amine:acyl chloride) .
  • Use anhydrous conditions and molecular sieves to scavenge moisture, which can hydrolyze intermediates .
  • Monitor reaction progress via thin-layer chromatography (TLC) and adjust reaction time (12–24 hr) .

Advanced Research Questions

Q. How can computational modeling predict reactivity in biological systems?

Methodological Answer:

  • Perform density functional theory (DFT) calculations to map electrostatic potential surfaces, identifying nucleophilic/electrophilic sites .
  • Combine molecular docking (e.g., AutoDock Vina) with experimental binding assays (e.g., SPR) to validate interactions with kinase targets (e.g., EGFR or JAK2) .

Q. What strategies resolve contradictions in spectroscopic data interpretation?

Methodological Answer:

  • Use 2D NMR techniques (HSQC, HMBC) to resolve overlapping signals in aromatic regions .
  • Cross-validate with X-ray crystallography to confirm bond angles and regiochemistry of the thiophene-pyridine linkage .
  • Compare experimental IR spectra (e.g., C=O stretch at ~1680 cm⁻¹) with computational vibrational analyses .

Q. How to design SAR studies for thiophene and trifluoromethyl groups?

Methodological Answer:

  • Synthesize analogs with thiophene replaced by furan or trifluoromethyl substituted with methyl/cyano groups .
  • Test in vitro bioactivity (e.g., IC50 values in kinase inhibition assays) and correlate with steric/electronic parameters (Hammett constants) .

Q. What experimental approaches validate kinase inhibition mechanisms?

Methodological Answer:

  • Conduct ATP-competitive binding assays (e.g., fluorescence polarization) to confirm direct interaction with kinase active sites .
  • Use phosphorylation profiling (Western blot) in cell lines to assess downstream signaling modulation (e.g., ERK/MAPK pathways) .

Q. How to ensure stability during long-term storage?

Methodological Answer:

  • Store under inert atmosphere (argon) at -20°C in amber vials to prevent photodegradation .
  • Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring to identify degradation products .

Q. What orthogonal methods detect regioisomeric byproducts?

Methodological Answer:

  • 2D NOESY NMR : Detect spatial proximity between pyrrolidine and pyridine protons to confirm regiochemistry .
  • LC-MS/MS : Fragment ions at m/z 245 (thiophene-pyridine cleavage) and m/z 218 (pyrrolidine-benzamide cleavage) distinguish isomers .

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